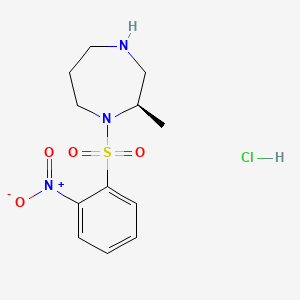

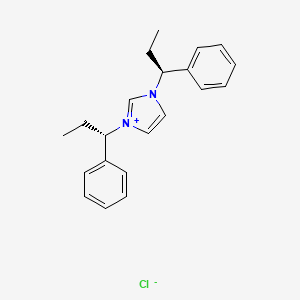

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride

Vue d'ensemble

Description

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O4S and its molecular weight is 335.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Asymmetric Synthesis : It is used in asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation to functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

Pharmacological Effects : The active form of this compound exhibits antihypertensive effects and inhibits nimodipine binding to rat cardiac membrane homogenates (Ashimori et al., 1991).

Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride, related to this compound, is an efficient, inexpensive, and shelf-stable diazotransfer reagent that converts primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

Preparation of Complexes : This compound can be used to prepare complexes with nickel(II) and copper(II) (Morgan et al., 1983).

Inhibition of Human Chymase : Synthesized 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, which are derivatives of this compound, are potent inhibitors of human chymase (Tanaka et al., 2007).

Structural Characterization : It can be used in structural characterization of tin(IV) species and their interactions (Garoufis et al., 2015).

Rho-Kinase Inhibition : Analogs of this compound, like HA-1077, are potent Rho-kinase inhibitors with potential clinical applications in reducing intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).

Energetic Plasticizer : DAENP, an energetic plasticizer with high energy output, demonstrates compatibility with energetic binders like glycidyl azide polymer, and is related to this compound (Ghosh et al., 2012).

Antimicrobial and Anticancer Properties : 1-[4-(Substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, related to this compound, have been studied for antimicrobial and anticancer properties (Verma et al., 2015).

Synthesis of Arylsulfonyldiazomethanes : This compound is involved in the synthesis of arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes (Leusen & Strating, 2010).

Leukemia Cell Differentiation : Inhibitors of myosin light chain kinase, such as ML-9 and ML-7, which are structurally related to this compound, induce differentiation of human leukemia cells (Makishima et al., 1991).

Synthesis of Diazepane Systems : A two-step approach to synthesize diazepane or diazocane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction involves compounds related to (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride (Banfi et al., 2007).

Propriétés

IUPAC Name |

(2R)-2-methyl-1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S.ClH/c1-10-9-13-7-4-8-14(10)20(18,19)12-6-3-2-5-11(12)15(16)17;/h2-3,5-6,10,13H,4,7-9H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEBEUHUVPKQHK-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.81 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)

![4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))](/img/structure/B8200455.png)

![rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B8200461.png)

![5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B8200499.png)